Mandelonitrile

Description

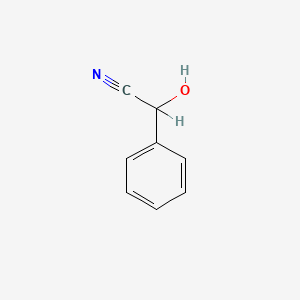

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNICRUQPODTGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025422 | |

| Record name | alpha-Hydroxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown to dark red-brown liquid. (NTP, 1992), Reddish-brown liquid; [CAMEO] Yellow to red-brown liquid; [Alfa Aesar MSDS], Solid | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mandelonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

338 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

179.5 °F (NTP, 1992) | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1165 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

532-28-5, 10020-96-9, 613-88-7 | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mandelonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mandelonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Hydroxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mandelonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-Hydroxy-2-phenyl-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDELONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/584322E08A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °F (also given as 72 °F) (NTP, 1992), 21.5 - 22 °C | |

| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mandelonitrile: A Technical Guide to its Discovery and Historical Synthesis

This guide provides an in-depth exploration of the discovery and historical synthesis of mandelonitrile, a pivotal cyanohydrin in the advancement of organic chemistry and the synthesis of valuable chiral compounds. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the foundational discoveries and the evolution of synthetic methodologies, offering insights into the chemical principles that have guided its preparation for nearly two centuries.

Part 1: The Genesis of this compound - From Bitter Almonds to a Defined Chemical Entity

The story of this compound is intrinsically linked to the early investigations of natural products. In 1830, French chemists Pierre-Jean Robiquet and Antoine Boutron-Charlard first isolated a bitter-tasting compound from the seeds of bitter almonds (Prunus dulcis), which they named amygdalin.[1] A few years later, in 1832, the seminal work of Justus von Liebig and Friedrich Wöhler on the oil of bitter almonds (benzaldehyde) not only laid the groundwork for understanding the precursors of this compound but also introduced the concept of the "benzoyl radical," a significant contribution to the developing theory of chemical structure.[2]

Liebig and Wöhler, through their meticulous investigations, discovered that the hydrolysis of amygdalin yielded three products: sugar (later identified as glucose), benzaldehyde, and hydrogen cyanide.[1] This breakdown is not spontaneous but is catalyzed by an enzyme complex found in almonds, known as emulsin.[3] Later research clarified that the enzymatic hydrolysis of amygdalin by β-glucosidase first yields gentiobiose and L-mandelonitrile.[1] this compound, being the cyanohydrin of benzaldehyde, is unstable and subsequently decomposes to release benzaldehyde and hydrogen cyanide.[1] This natural defense mechanism in plants provides a bitter flavor and toxicity against herbivores.

The racemic form of this compound holds the distinction of being the first cyanohydrin to be synthesized in a laboratory in 1832, a landmark achievement that opened the door to the study of this important class of organic compounds.[2]

Part 2: The Evolution of this compound Synthesis: From Racemic Mixtures to Asymmetric Control

The synthesis of this compound has undergone a remarkable evolution, progressing from the initial preparation of racemic mixtures to highly sophisticated methods for producing enantiomerically pure forms, which are crucial intermediates in the synthesis of optically active pharmaceuticals.[2][4]

Early Racemic Syntheses: The Dawn of Cyanohydrin Chemistry

The earliest methods for synthesizing this compound focused on the direct addition of a cyanide source to benzaldehyde, inevitably leading to a racemic mixture as the cyanide nucleophile can attack the prochiral carbonyl carbon from either face with equal probability.[4]

A foundational technique for the synthesis of cyanohydrins was developed by Friedrich Urech in 1872. The "Urech cyanohydrin method" involves the reaction of a ketone (or in this case, an aldehyde) with an alkali cyanide in the presence of acetic acid.[2] This method, while effective for producing racemic this compound, is a general procedure for cyanohydrin synthesis.

Experimental Protocol: A Representative Racemic Synthesis

A common laboratory preparation of racemic this compound involves the direct reaction of benzaldehyde with an alkali cyanide under acidic conditions.[5]

Materials:

-

Benzaldehyde (freshly distilled)

-

Potassium cyanide (finely powdered, 96%)

-

Concentrated hydrochloric acid

-

Ice

Procedure:

-

In a flask cooled with an ice-salt bath, combine 20 g of freshly distilled benzaldehyde and 14 g of finely powdered 96% potassium cyanide.[5]

-

Slowly add concentrated hydrochloric acid (approximately 20 g, corresponding to 7 g of anhydrous HCl) dropwise with frequent shaking.[5]

-

Allow the reaction mixture to stand for 1 hour with occasional shaking.[5]

-

Pour the mixture into 5 volumes of water. The oily this compound will separate.

-

Wash the separated oil several times with water.[5]

Note: Due to the instability of this compound, further purification by distillation is often avoided.[5]

An alternative and often higher-yielding classical approach involves the initial formation of the crystalline bisulfite addition product of benzaldehyde. This intermediate is then treated with an aqueous solution of potassium or sodium cyanide to generate this compound.[5]

Experimental Protocol: Synthesis via the Bisulfite Adduct

This method provides a straightforward route to racemic this compound with a nearly quantitative yield.[5]

Materials:

-

Benzaldehyde

-

Concentrated sodium bisulfite solution

-

Potassium cyanide (or sodium cyanide) solution (30%)

-

Alcohol

Procedure:

-

Stir 15 g of benzaldehyde with 50 ml of concentrated sodium bisulfite solution for 30 minutes. The crystalline bisulfite addition product will form.[5]

-

Filter the crystalline product and wash it with alcohol.[5]

-

Create a thin paste of the washed product with water.

-

Add a 30% solution of 12 g of potassium cyanide all at once with vigorous stirring.[5]

-

The bisulfite adduct will dissolve, and oily this compound will precipitate.[5]

-

Separate the this compound crystals by filtration and dry them under a vacuum.[5]

The Dawn of Asymmetry: Biocatalysis with Emulsin

The first significant leap towards controlling the stereochemistry of this compound synthesis was achieved in 1908 by Rosenthaler.[2] He demonstrated the first asymmetric synthesis of a cyanohydrin by employing emulsin, the same enzyme complex responsible for the hydrolysis of amygdalin in almonds. This pioneering work showcased the potential of biocatalysis for the enantioselective production of chiral molecules.[2] The enzyme catalyzes the addition of hydrogen cyanide to benzaldehyde, favoring the formation of one enantiomer over the other.

Modern Synthetic Approaches

While the historical methods laid the crucial groundwork, modern organic synthesis demands higher efficiency, selectivity, and safer reaction conditions. Contemporary methods for this compound synthesis often employ phase transfer catalysts or advanced biocatalytic systems.

-

Phase Transfer Catalysis: The reaction of a benzaldehyde compound with a metal cyanide or hydrogen cyanide can be efficiently carried out in the presence of a phase transfer catalyst in a solvent system.[6] This approach enhances the reaction rate by facilitating the transfer of the cyanide nucleophile from the aqueous phase to the organic phase where the benzaldehyde is dissolved.

-

Hydroxynitrile Lyases (HNLs): The modern era of asymmetric this compound synthesis is dominated by the use of hydroxynitrile lyases (HNLs).[4] These enzymes, found in a variety of plants, insects, and microorganisms, catalyze the highly enantioselective addition of hydrogen cyanide to aldehydes.[4] This biocatalytic method is not only highly efficient, often achieving excellent enantiomeric excess (ee), but is also considered environmentally benign compared to traditional chemical methods.[4][7]

Part 3: Data Presentation and Visualization

Quantitative Data Summary

| Synthesis Method | Key Reagents | Product | Stereoselectivity | Typical Yield | Reference |

| Urech Cyanohydrin Method | Benzaldehyde, Alkali Cyanide, Acetic Acid | Racemic this compound | Racemic | Good | [2] |

| Bisulfite Adduct Method | Benzaldehyde, Sodium Bisulfite, Potassium Cyanide | Racemic this compound | Racemic | Nearly Quantitative | [5] |

| Rosenthaler's Asymmetric Synthesis | Benzaldehyde, Hydrogen Cyanide, Emulsin | (R)-Mandelonitrile (enriched) | Enantioselective | Not specified | [2] |

| Modern Biocatalysis | Benzaldehyde, Hydrogen Cyanide, Hydroxynitrile Lyase (HNL) | (R)- or (S)-Mandelonitrile | High (often >99% ee) | High | [4][7] |

Diagrams of Key Pathways and Workflows

Caption: General workflow for the racemic synthesis of this compound.

Caption: Step-by-step synthesis of this compound via the bisulfite adduct.

References

- 1. Amygdalin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. US9126900B2 - Process for producing this compound compound - Google Patents [patents.google.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

The Dual-Edged Sword: A Technical Guide to the Natural Occurrence of Mandelonitrile in Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-mandelonitrile, a chiral cyanohydrin, is a pivotal molecule in the chemical defense arsenal of over 3,000 plant species.[1][2] This guide delves into the biosynthesis, metabolic fate, and multifaceted biological roles of (R)-mandelonitrile, with a primary focus on its function in cyanogenesis—the release of toxic hydrogen cyanide (HCN) upon tissue damage.[1] This document synthesizes current knowledge, presenting quantitative data on the distribution of its precursor cyanogenic glycosides, and its efficacy as a defense compound against herbivores and pathogens. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of mandelonitrile are provided to facilitate further research. Additionally, key metabolic pathways are visualized using Graphviz diagrams to offer a clear and structured understanding of the complex biological systems governed by this crucial molecule. This guide serves as a valuable resource for professionals in plant biology, chemical ecology, and drug development, offering insights into a sophisticated natural defense mechanism with potential applications in agriculture and medicine.

Introduction: The Keystone of Cyanogenesis

Plants, being stationary organisms, have evolved a sophisticated array of chemical defenses to deter herbivores and combat pathogens. Among these, cyanogenesis is a potent and widespread defense mechanism.[1] At the core of this process in many plant species, particularly within the Rosaceae family (e.g., almonds, apricots, cherries), lies (R)-mandelonitrile.[1][2][3] This molecule is the aglycone of the cyanogenic glycosides amygdalin and prunasin and serves as the direct precursor to the highly toxic respiratory inhibitor, hydrogen cyanide (HCN).[1]

The biological importance of (R)-mandelonitrile extends beyond its role as a toxin precursor. It is a key intermediate in a dynamic metabolic network that is tightly regulated to prevent self-toxicity while ensuring a rapid and effective defense response upon tissue disruption. The stereochemistry of this compound is critical, with the (R)-enantiomer being the predominant form in many cyanogenic plants.[1]

Biosynthesis and Metabolic Fate: The "Cyanide Bomb"

The formation and breakdown of (R)-mandelonitrile are part of a well-defined metabolic pathway. The "cyanide bomb" is a classic example of a two-component defense system, where the substrate (cyanogenic glycoside) and the activating enzymes are stored in separate cellular compartments, only mixing upon tissue damage.[4]

Biosynthesis of this compound Glycosides

The biosynthesis of (R)-mandelonitrile-containing glycosides originates from the amino acid L-phenylalanine.[1][5] The pathway involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases and UDP-glucosyltransferases.[5][6]

-

Conversion to this compound : L-phenylalanine is converted to (R)-mandelonitrile by the sequential action of cytochrome P450 enzymes, specifically CYP79 and CYP71 families.[6][7]

-

Glycosylation to Prunasin : (R)-mandelonitrile is then glycosylated by UDP-glucosyltransferases to form prunasin.[1][6]

-

Further Glycosylation to Amygdalin : In some species, a second glucose molecule is added to prunasin to form amygdalin.[1][6]

Figure 1: Biosynthesis of Amygdalin from L-Phenylalanine.

Catabolism: The Release of Cyanide

The defensive power of (R)-mandelonitrile is unleashed through a two-step enzymatic hydrolysis. This process is spatially regulated within the plant cell to prevent the premature release of HCN. Cyanogenic glycosides are typically stored in the vacuole, while the catabolic enzymes are located in the cytoplasm or apoplast.[1]

-

Hydrolysis to this compound : Upon tissue damage, β-glucosidases hydrolyze amygdalin and prunasin, releasing glucose and (R)-mandelonitrile.[8]

-

Dissociation of this compound : The unstable (R)-mandelonitrile is then cleaved by hydroxynitrile lyase (HNL) into benzaldehyde and hydrogen cyanide.[7][8][9]

Figure 2: The Cyanogenesis Pathway.

Distribution in the Plant Kingdom

Cyanogenic glycosides derived from this compound are widespread, particularly in the Rosaceae family.[2][3][4] The concentration of these compounds can vary significantly between species, cultivars, and even different tissues within the same plant.[4]

| Plant Species | Common Name | Cyanogenic Glycoside(s) | Typical Concentration in Seeds/Kernels (g/kg) | Reference(s) |

| Prunus dulcis (bitter) | Bitter Almond | Amygdalin | 33 - 54 | [4] |

| Prunus armeniaca | Apricot | Amygdalin | 14 | [4] |

| Prunus persica | Peach | Amygdalin | 6.8 | [4] |

| Prunus domestica | Plum | Amygdalin, Prunasin | 4 - 17.5 | [4] |

| Malus domestica | Apple | Amygdalin | 3 | [4] |

| Prunus cerasus | Red Cherry | Amygdalin | 3.9 | [4] |

Analytical Methodologies

The accurate quantification of this compound and its glycosides is crucial for research in plant defense, food safety, and drug development. A general workflow for analysis is presented below.

Figure 3: General Analytical Workflow.

Protocol 1: Extraction and Quantification by GC-MS

This protocol is adapted from a method for quantifying this compound in Arabidopsis thaliana and is suitable for detecting low levels of the compound.[10][11]

Rationale: Methanol is used for extraction as it also serves to denature enzymes that could degrade this compound.[10] Derivatization with MSTFA (silylation) is necessary to increase the volatility of this compound for GC-MS analysis.[5][10]

Methodology:

-

Extraction:

-

Derivatization and GC-MS Analysis:

-

Evaporate the methanol from the supernatant.[5]

-

Add 100 μL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract.[5][11]

-

Incubate at 60°C for 30 minutes.[5]

-

Inject 1 μL of the derivatized sample into a GC-MS system.[5]

-

GC Conditions: Use a DB-5MS column (or equivalent) with an appropriate temperature program (e.g., 60°C for 3 min, ramp at 10°C/min to 300°C, hold for 6 min).[5]

-

MS Conditions: Electron Ionization (EI) mode, with full scan or selected ion monitoring (SIM) for higher sensitivity.[5]

-

Protocol 2: Extraction and Quantification of Glycosides by HPLC-DAD

This protocol is based on the analysis of cyanogenic compounds in Rosaceae and is suitable for the quantification of amygdalin and prunasin.[5][12]

Rationale: Ultrasound-assisted extraction (UAE) enhances extraction efficiency. Acidified water is used as the solvent to maintain the stability of the glycosides.[5][12] HPLC with a C18 column provides good separation of these polar compounds.[5]

Methodology:

-

Ultrasound-Assisted Extraction (UAE):

-

HPLC-DAD Analysis:

-

HPLC System: A standard HPLC with a Diode-Array Detector (DAD).[12]

-

Column: C18 reversed-phase column.[5]

-

Mobile Phase: Isocratic elution with a suitable mixture of methanol and water (e.g., 20-25% methanol).[5][13]

-

Detection Wavelength: Monitor between 210-220 nm.[5]

-

Quantification: Use external standards of amygdalin and prunasin to create a calibration curve.[5]

-

Biological Roles and Toxicological Implications

Plant Defense

The primary biological role of this compound and its glycosides is as a potent defense against a wide range of generalist herbivores.[1] The release of HCN upon tissue damage acts as a powerful deterrent and toxin.[1]

Human Toxicology and the Laetrile Controversy

While effective in plants, the cyanogenic potential of this compound-derived compounds poses a risk of cyanide poisoning in humans if consumed in sufficient quantities.[4] The hydrolysis of amygdalin in the intestine can release hydrogen cyanide.[4]

Amygdalin has been controversially promoted as an alternative cancer treatment under the names Laetrile and "vitamin B17".[4][15][16] However, extensive reviews and clinical trials have found no evidence of its efficacy in treating cancer.[15][17][18] Medical and scientific authorities have described the promotion of laetrile for cancer treatment as a canonical example of quackery, and its use has been linked to deaths from cyanide poisoning.[4]

Applications in Drug Development and Chemical Synthesis

Beyond its natural role, (R)-mandelonitrile is a valuable chiral intermediate in the synthesis of various pharmaceuticals.[14][19] Its structure provides a scaffold for the creation of optically active α-hydroxy carboxylic acids, α-hydroxy aldehydes, and other important chemical entities.[8] The enzymatic synthesis of (R)-mandelonitrile using hydroxynitrile lyases is an area of active research, offering an environmentally friendly alternative to traditional chemical methods.[19]

Future Perspectives

The study of this compound and cyanogenic glycosides continues to be a rich field of research. Future investigations may focus on:

-

Metabolic Engineering: Modifying the biosynthetic pathway in crops to enhance pest resistance or to reduce toxicity in food products.

-

Novel Bioactivities: Exploring other potential physiological roles of these compounds in plants, such as in stress signaling or nutrient transport.[20]

-

Biocatalysis: Discovering and engineering novel hydroxynitrile lyases for applications in green chemistry and pharmaceutical synthesis.[19]

References

- 1. benchchem.com [benchchem.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Rosaceae - Wikipedia [en.wikipedia.org]

- 4. Amygdalin - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Cyanogenic Glucosides and Derivatives in Almond and Sweet Cherry Flower Buds from Dormancy to Flowering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound lyase MDL2-mediated regulation of seed amygdalin and oil accumulation of Prunus Sibirica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound lyase from Ximenia americana L.: stereospecificity and lack of flavin prosthetic group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and Quantification of this compound from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Cyanogenic Compounds Derived from this compound by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. cancerresearchuk.org [cancerresearchuk.org]

- 16. theccrinstitute.com [theccrinstitute.com]

- 17. Laetrile treatment for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mskcc.org [mskcc.org]

- 19. benchchem.com [benchchem.com]

- 20. The effect of this compound, a recently described salicylic acid precursor, on peach plant response against abiotic and biotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Racemic Mandelonitrile from Benzaldehyde

Foreword: A Synthesis of Practicality and Precaution

The conversion of benzaldehyde to mandelonitrile represents a cornerstone reaction in organic synthesis: the cyanohydrin formation. This transformation is not merely an academic exercise; it is the gateway to a class of versatile intermediates, including mandelic acid, which are pivotal in the development of pharmaceuticals and fine chemicals.[1] The prochiral nature of the starting aldehyde dictates that, in the absence of a chiral influence, the product is a racemic mixture of (R)- and (S)-enantiomers—a foundational starting point for further resolution or stereospecific applications.[2] This guide is crafted for the discerning researcher and development professional. It moves beyond a mere recitation of steps to dissect the underlying principles, justify the methodological choices, and, most critically, embed an unwavering commitment to safety. The synthesis, while straightforward in principle, involves acutely toxic materials that demand rigorous and informed handling.

Section 1: The Mechanistic Core: Nucleophilic Addition

The synthesis of this compound from benzaldehyde is a classic example of a nucleophilic addition to a carbonyl group.[3][4] The reaction's velocity and efficiency are critically dependent on the generation of a potent nucleophile, the cyanide ion (CN⁻).

The Role of Catalysis

While hydrogen cyanide (HCN) can react directly with benzaldehyde, the process is impractically slow.[4][5] The true efficacy of the reaction is unlocked through base catalysis. The addition of a base, such as a cyanide salt (e.g., NaCN, KCN) or a catalytic amount of hydroxide, deprotonates HCN to generate the cyanide anion.[4][5][6] This anion is a significantly stronger nucleophile than its conjugate acid, poised to attack the electrophilic carbonyl carbon of benzaldehyde.

Step-wise Mechanism

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The electron-rich cyanide anion (CN⁻) attacks the partially positive carbonyl carbon of benzaldehyde. This action forces the pi electrons of the carbon-oxygen double bond to move onto the electronegative oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate.[7]

-

Protonation: The negatively charged alkoxide intermediate is a strong base. It abstracts a proton from a suitable source, typically an undissociated HCN molecule or water, to yield the final this compound product. This step also regenerates the cyanide anion, allowing it to participate in another catalytic cycle.[4][7]

The reversibility of this reaction is a key consideration; under neutral or basic conditions, this compound can decompose back into benzaldehyde and cyanide.[7][8]

Caption: Base-catalyzed nucleophilic addition mechanism for this compound formation.

Section 2: A Validated Experimental Protocol: The Bisulfite Method

To circumvent the direct handling of highly volatile and toxic hydrogen cyanide, the bisulfite addition method is a widely adopted and reliable protocol.[9][10] This procedure involves the in-situ formation of a crystalline benzaldehyde-bisulfite adduct, which is then converted to this compound upon reaction with a cyanide salt. This approach enhances safety and often results in a high yield of the crude product.[9]

Materials and Equipment

| Reagents & Materials | Properties | Equipment |

| Benzaldehyde (C₇H₆O) | MW: 106.12 g/mol , Density: 1.044 g/mL | Magnetic Stirrer & Stir Bar |

| Sodium Cyanide (NaCN) | MW: 49.01 g/mol | Beakers & Erlenmeyer Flasks |

| Sodium Bisulfite (NaHSO₃) | MW: 104.06 g/mol | Separatory Funnel (500 mL) |

| Diethyl Ether (C₄H₁₀O) | Solvent | Round-bottom Flask |

| Hydrochloric Acid (HCl) | conc. (for acidification) | Ice Bath |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, drying agent | Rotary Evaporator |

| Cracked Ice | Coolant | pH paper or meter |

| Deionized Water | Solvent | Standard Glassware |

Step-by-Step Synthesis Workflow

CRITICAL SAFETY NOTE: This entire procedure MUST be performed within a certified chemical fume hood. Adherence to all safety protocols outlined in Section 3 is mandatory.

-

Initial Setup: In a 500 mL flask equipped with a magnetic stir bar, create a mixture of sodium cyanide (e.g., 0.3 moles) in 50 mL of water and freshly distilled benzaldehyde (e.g., 0.3 moles).[9] Place the flask in a large ice bath to prepare for the exothermic reaction.

-

Adduct Formation: Begin vigorous stirring. Slowly add a saturated solution of sodium bisulfite (approx. 85 mL) to the mixture.[9] The addition should be slow initially and then increased to a steady stream over 10-15 minutes.

-

Temperature Control (Causality): Concurrently with the bisulfite addition, add approximately 90 g of cracked ice directly to the reaction mixture in portions. This is crucial to absorb the heat generated during the exothermic formation of the bisulfite adduct and prevent unwanted side reactions or volatilization of reactants.

-

Nitrile Formation: As the bisulfite solution is added, the crystalline adduct forms and is immediately reacted upon by the sodium cyanide present in the mixture. An oily layer of this compound will separate from the aqueous solution.[10]

-

Work-up & Isolation: Once the addition is complete, transfer the entire mixture to a separatory funnel. Separate the lower aqueous layer from the upper oily layer of crude this compound.

-

Extraction: Extract the aqueous layer once with approximately 25-30 mL of diethyl ether to recover any dissolved product. Combine this ether extract with the main this compound layer.

-

Acidification (Critical Step): Immediately wash the combined organic layers with a small amount of dilute hydrochloric acid. Rationale: this compound is unstable and can react with unreacted benzaldehyde to form an acetal side product.[8][9] Prompt acidification stabilizes the cyanohydrin and prevents this side reaction.

-

Final Wash & Drying: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator at low temperature. The result is crude racemic this compound, often as a yellowish oil.

Caption: Step-by-step workflow for the synthesis of racemic this compound.

Section 3: Authoritative Safety Directives: Handling Cyanide

The use of cyanide salts necessitates a profound respect for their toxicity. These directives are non-negotiable for ensuring laboratory safety.

-

Inherent Toxicity: Cyanide salts and their conjugate acid, hydrogen cyanide (HCN), are potent, rapidly acting poisons.[11] They function by inhibiting cellular respiration, and exposure via ingestion, inhalation, or skin contact can be fatal.[11][12]

-

Engineering Controls: All manipulations involving cyanide compounds, including weighing solids and performing the reaction, must occur within a properly functioning and certified chemical fume hood.[12][13][14] This prevents inhalation of HCN gas, which can be liberated by reaction with atmospheric moisture or, more rapidly, with acids.[12]

-

Personal Protective Equipment (PPE): A stringent PPE regimen is mandatory. This includes a lab coat, chemical splash goggles and a face shield, and double-gloving with nitrile gloves.[11][13] If gloves become contaminated, they must be removed and replaced immediately, followed by hand washing.[12]

-

Chemical Segregation: NEVER store or handle acids near cyanide salts.[14] The accidental mixing of acid with cyanide waste or stock chemical will produce a lethal quantity of HCN gas. All work surfaces should be clear of incompatible materials.

-

Administrative Controls: Never work with cyanides alone in the laboratory.[12] Always inform colleagues before beginning work. Ensure an emergency response plan is in place and that all personnel are aware of the location of safety showers, eyewash stations, and first aid kits.

-

Waste Management: All cyanide-containing waste, both solid and liquid, must be collected in designated, clearly labeled, sealed containers.[14] It must be disposed of as hazardous waste according to institutional guidelines. Never mix cyanide waste with acidic waste streams.

Section 4: Product Characterization & Purity

Due to its inherent instability, rigorous purification of this compound can be challenging and may lead to decomposition.[8][10][15] For many subsequent synthetic steps, the crude product obtained after washing and drying is of sufficient purity.

Spectroscopic Validation

Confirmation of the product's identity is typically achieved through spectroscopic methods.[16]

| Technique | Expected Observations for this compound |

| ¹H NMR (CDCl₃) | ~7.4-7.6 ppm (m, 5H, Aromatic protons)~5.5 ppm (s, 1H, Methine proton -CH(OH)CN)~3.0-4.0 ppm (broad s, 1H, Hydroxyl proton -OH, variable shift)[16][17] |

| ¹³C NMR (CDCl₃) | ~135-140 ppm (Aromatic quaternary C)~126-130 ppm (Aromatic CH carbons)~118 ppm (Nitrile carbon -C≡N)~64 ppm (Methine carbon -CH(OH)CN)[16] |

| IR Spectroscopy | ~3400 cm⁻¹ (broad, O-H stretch)~3030 cm⁻¹ (sp² C-H stretch, aromatic)~2250 cm⁻¹ (weak-medium, C≡N stretch)[16] |

| Mass Spec. (ESI+) | Expected m/z: 134.06 [M+H]⁺, 156.04 [M+Na]⁺ |

Section 5: Concluding Remarks

The synthesis of racemic this compound from benzaldehyde is a fundamentally important transformation that provides a valuable platform for more complex molecular architectures. The base-catalyzed nucleophilic addition mechanism is well-understood, and reliable protocols like the bisulfite method allow for its safe and efficient execution in a laboratory setting. However, the success of this synthesis is inextricably linked to the chemist's expertise in handling its inherent challenges, namely the product's instability and the acute toxicity of the cyanide reagents. This guide serves as a testament to the principle that robust scientific practice is a synthesis of mechanistic understanding, procedural precision, and an uncompromising culture of safety.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. benchchem.com [benchchem.com]

- 3. gauthmath.com [gauthmath.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]

- 6. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism [jove.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 12. - Division of Research Safety | Illinois [drs.illinois.edu]

- 13. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 14. artscimedia.case.edu [artscimedia.case.edu]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. This compound(532-28-5) 1H NMR spectrum [chemicalbook.com]

Physicochemical properties of mandelonitrile for laboratory use

An In-depth Technical Guide to the Physicochemical Properties of Mandelonitrile for Laboratory Use

Introduction

This compound (α-hydroxybenzeneacetonitrile), a cyanohydrin derived from benzaldehyde, stands as a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development.[1][2] Its deceptively simple structure, featuring a stereocenter at the carbon bearing both a hydroxyl and a nitrile group, belies a rich and complex reactivity profile that has been harnessed for the asymmetric synthesis of a diverse array of chiral molecules.[2] This guide provides a comprehensive exploration of the physicochemical properties of this compound, offering field-proven insights and detailed protocols for its safe and effective utilization in the laboratory. We will delve into its structural and spectroscopic characteristics, thermodynamic properties, stability, and solubility, providing a robust foundation for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₇NO, is a small molecule possessing both polar and nonpolar functionalities, which dictates its physical and chemical behavior.[3][4] The presence of a phenyl group, a hydroxyl group, and a nitrile group on the same carbon atom makes it a versatile building block in organic chemistry.[3]

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below for quick reference. It is important to note that some values in the literature show slight variations, which can be attributed to the presence of impurities or different measurement conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO | [5][6] |

| Molecular Weight | 133.15 g/mol | [5][7] |

| Appearance | Colorless to pale yellow or reddish-brown liquid | [1][5][6] |

| Melting Point | -10 °C to 28 °C (Varies with enantiomeric purity) | [3][6][7] |

| Boiling Point | 170 °C (decomposes) | [3][6] |

| Density | ~1.117 g/cm³ at 20-25 °C | [3][6] |

| Flash Point | ~97 °C (207 °F) | [6][8] |

| Solubility in Water | Slightly soluble to insoluble | [6][7][9] |

| Solubility in Organic Solvents | Freely soluble in ethanol, diethyl ether, and chloroform | [6][10] |

Spectroscopic Characterization

Spectroscopic data is fundamental for the unambiguous identification and purity assessment of this compound.

-

¹H NMR (90 MHz, CDCl₃): Chemical shifts (δ) are typically observed at approximately 7.58-7.32 ppm (m, 5H, aromatic protons), 5.46 ppm (s, 1H, methine proton), and 3.75 ppm (br s, 1H, hydroxyl proton).[3]

-

¹³C NMR (25.16 MHz, CDCl₃): Characteristic peaks appear around 135.11, 129.67, 129.09, and 126.65 ppm for the aromatic carbons.[3]

Stability, Handling, and Storage: A Self-Validating System

The utility of this compound is intrinsically linked to its stability, which is a critical consideration for its storage and handling. This compound is thermally unstable and can decompose into its precursors, benzaldehyde and highly toxic hydrogen cyanide gas, particularly when heated.[3][6] This decomposition is reversible and can be catalyzed by moisture and alkaline conditions.[11]

Recommended Storage Protocols

To ensure the integrity of this compound, the following storage conditions are imperative:

-

Temperature: For short-term storage (days to weeks), refrigeration at 0-4 °C is recommended. For long-term preservation (months to years), storage at -20 °C is optimal.[7][11]

-

Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent degradation.[12]

-

Container: Use tightly sealed, light-resistant containers to protect from moisture and light.[12][13]

Safe Handling Practices

Given its toxicity and potential to release hydrogen cyanide, strict safety protocols must be adhered to when handling this compound.[12]

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood.[12][14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a good choice), a lab coat, and chemical safety goggles or a face shield.[12][14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][12]

Decomposition Pathway

The decomposition of this compound is a critical safety and purity consideration.

Caption: Decomposition of this compound into Benzaldehyde and Hydrogen Cyanide.

Synthesis and Purification: Methodologies and Mechanistic Insights

The synthesis of this compound is a classic example of a cyanohydrin formation reaction. While several methods exist, the most common laboratory-scale synthesis involves the reaction of benzaldehyde with a cyanide source.[15][16]

Racemic Synthesis Protocol

This method yields a racemic mixture of (R)- and (S)-mandelonitrile.

Materials:

-

Benzaldehyde

-

Sodium cyanide or potassium cyanide

-

Hydrochloric acid

-

Ice

-

Water

Procedure:

-

In a flask cooled with an ice-salt bath, combine finely powdered potassium cyanide and freshly distilled benzaldehyde.[16]

-

Slowly add concentrated hydrochloric acid dropwise with frequent shaking.[16]

-

Allow the reaction mixture to stand for one hour with occasional shaking.[16]

-

Pour the mixture into a large volume of cold water.

-

The oily layer of this compound that separates is then washed several times with water.[16]

Causality: The acidic conditions protonate the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the cyanide ion.

Purification

Due to its instability, extensive purification of this compound can be challenging. For many applications, the crude product obtained after aqueous workup is used directly. If further purification is necessary, it should be performed with caution, avoiding high temperatures.

Enantioselective Synthesis

For applications requiring enantiomerically pure this compound, particularly in pharmaceutical synthesis, biocatalytic methods employing hydroxynitrile lyases (HNLs) are the preferred route.[15] These enzymes catalyze the asymmetric addition of hydrogen cyanide to benzaldehyde, yielding high enantiomeric excess of the (R)- or (S)-enantiomer depending on the specific HNL used.[15]

Caption: Biocatalytic synthesis of (R)-mandelonitrile using an (R)-Hydroxynitrile Lyase.

Applications in Organic Synthesis and Drug Development

This compound is a valuable precursor for a range of chiral pharmaceuticals and fine chemicals.[3][15] Its primary utility lies in its conversion to other optically pure compounds.[3]

Synthesis of Mandelic Acid

Hydrolysis of this compound yields mandelic acid, a widely used chiral building block in the pharmaceutical industry.[2][3]

Pharmaceutical Intermediates

The enantiomerically pure forms of this compound are crucial starting materials for the synthesis of various active pharmaceutical ingredients (APIs).[2] The hydroxyl and nitrile functionalities can be readily transformed into other functional groups, allowing for the introduction of diverse pharmacophores.[2]

Waste Disposal

Due to its toxicity and the potential for liberating hydrogen cyanide, all waste containing this compound must be treated as hazardous.[12] Neutralization of cyanide-containing waste is typically achieved through oxidation with sodium hypochlorite (bleach) under basic conditions.[14]

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. A thorough understanding of its physicochemical properties, stability, and reactivity is paramount for its safe and effective use in the laboratory. This guide has provided a comprehensive overview of these aspects, coupled with practical protocols and mechanistic insights, to empower researchers in their scientific endeavors. By adhering to the principles of safe handling, proper storage, and controlled reaction conditions, the full synthetic potential of this compound can be realized.

References

- 1. CAS 532-28-5: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Buy this compound | 532-28-5 | >98% [smolecule.com]

- 8. This compound, 532-28-5 [thegoodscentscompany.com]

- 9. This compound | 532-28-5 [chemicalbook.com]

- 10. This compound [drugfuture.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. prepchem.com [prepchem.com]

Mandelonitrile as an intermediate in fine chemical synthesis

An In-Depth Technical Guide to Mandelonitrile as an Intermediate in Fine Chemical Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, the cyanohydrin of benzaldehyde, stands as a cornerstone intermediate in the landscape of fine chemical and pharmaceutical synthesis.[1][2] Its unique structure, featuring a stereocenter adorned with both a hydroxyl and a nitrile group, imparts significant versatility, allowing its conversion into a diverse array of high-value chiral molecules.[1][3][4] This guide provides a comprehensive technical exploration of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, dissect key synthetic methodologies from classic racemic preparations to modern enantioselective biocatalysis, explore its pivotal role in the synthesis of active pharmaceutical ingredients (APIs), and underscore the critical safety and handling protocols required for its use.

Core Properties: Physicochemical and Spectroscopic Characterization

A thorough understanding of a synthetic intermediate begins with its fundamental properties. This compound is a colorless to pale yellow liquid, though it often appears as a reddish-brown liquid in commercial preparations.[5][6][7] Its stability is a critical consideration for any synthetic chemist; it is sensitive to moisture, light, heat, and pH.[8][9][10] Notably, it undergoes a reversible decomposition back to its starting materials, benzaldehyde and the highly toxic hydrogen cyanide (HCN), a process that is accelerated in neutral to basic conditions.[10][11] For optimal stability, this compound should be handled under acidic conditions (pH 2.0-3.5) and stored appropriately.[10][12]

Physicochemical Data

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO | [5][7] |

| Molecular Weight | 133.15 g/mol | [7] |

| Physical State | Colorless to reddish-brown liquid | [5][6][7] |

| Melting Point | -22 °C (racemic) | [2] |

| Boiling Point | ~170 °C (decomposes) | [7] |

| Density | ~1.117 g/cm³ | [2][7] |

| Flash Point | 97.2 °C (207 °F) | [9][13] |

| Solubility | Soluble in water, miscible with ethanol and diethyl ether | [5][7] |

Spectroscopic Profile

Structural confirmation and purity analysis rely on spectroscopic techniques. NMR spectroscopy is particularly powerful for elucidating this compound's structure.[14]

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| ~7.4 (m, 5H) | Aromatic (C₆H₅) | ~135 | Quaternary aromatic (C-ipso) |

| ~5.5 (s, 1H) | Methine (CH) | ~129.7 | Aromatic (C-para) |

| Variable (br s, 1H) | Hydroxyl (OH) | ~129.1 | Aromatic (C-ortho) |

| ~126.7 | Aromatic (C-meta) | ||

| ~119 | Nitrile (C≡N) | ||

| ~63 | Methine (CH(OH)CN) | ||

| Data sourced from BenchChem.[14] |

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[14] For ¹³C NMR, a higher concentration (20-50 mg) may be required to achieve an adequate signal-to-noise ratio.[14]

-

Filtration: If any solid particles are present, filter the solution through a small glass wool plug in a Pasteur pipette directly into the NMR tube to prevent shimming issues.[14]

-

Acquisition: Acquire spectra on a spectrometer (300 MHz or higher). The hydroxyl proton signal is often broad and its chemical shift can vary depending on sample concentration and residual water content.[14]

Synthesis of this compound: From Racemates to Enantiopure Compounds

The synthesis of this compound is a classic example of cyanohydrin formation.[1][15] However, the demands of the pharmaceutical industry for enantiomerically pure compounds have driven the development of highly selective methods beyond traditional chemical synthesis.[16]

Chemical Synthesis: The Racemic Route

The foundational method for producing this compound is the nucleophilic addition of a cyanide source to benzaldehyde.[17][18] This reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a much more potent nucleophile than hydrocyanic acid (HCN).[19] The catalyst increases the rate of reaction by providing a sufficient concentration of nucleophilic cyanide ions to attack the electrophilic carbonyl carbon of benzaldehyde.[19]

Caption: Base-catalyzed nucleophilic addition for this compound synthesis.

This protocol is adapted from established laboratory methods.[17][20] Extreme caution is required due to the use of highly toxic cyanide. All steps must be performed in a certified chemical fume hood.

-

Reaction Setup: In a flask cooled with an ice bath, combine freshly distilled benzaldehyde (e.g., 20 g) and finely powdered potassium cyanide (e.g., 14 g).[17]

-

Acid Addition: Slowly add concentrated hydrochloric acid dropwise with frequent shaking while maintaining the low temperature.[17]

-

Reaction: Allow the mixture to stand for 1 hour with occasional shaking.[17]

-

Work-up: Pour the reaction mixture into a large volume of cold water. The oily this compound will separate.

-

Purification: Wash the separated oil several times with water. Further purification is often avoided due to the compound's instability.[17] The product is an almost quantitative yield of racemic this compound.[17]

Biocatalytic Synthesis: The Enantioselective Route to (R)-Mandelonitrile

For pharmaceutical applications where a single enantiomer is required, enzymatic synthesis is the superior method.[15][16] (R)-selective hydroxynitrile lyases (HNLs) are highly efficient biocatalysts that facilitate the asymmetric addition of cyanide to benzaldehyde, yielding (R)-mandelonitrile with high enantiomeric excess (ee).[15][21][22]

The causality behind the success of this method lies in two key principles:

-

Enzyme Selectivity: The HNL enzyme provides a chiral active site that forces the cyanide nucleophile to attack a specific face of the prochiral benzaldehyde, leading to the preferential formation of the (R)-enantiomer.[21]

-

Suppression of Background Reaction: The non-enzymatic chemical reaction, which produces a racemic mixture, is a significant competing pathway.[11][23] This background reaction is base-catalyzed and can be effectively suppressed by maintaining an acidic reaction pH (typically 3.5-5.0), conditions under which many HNLs remain active and stable.[23][24][25]

A two-phase aqueous-organic system is often employed to overcome the low aqueous solubility of benzaldehyde and simplify product isolation, as the this compound product preferentially partitions into the organic phase.[23][24]

Caption: Workflow for the enzymatic synthesis of (R)-mandelonitrile.

This generalized protocol is based on common methodologies for HNL-catalyzed synthesis.[16][23] Extreme caution is required. All manipulations involving cyanides must be performed in a certified chemical fume hood.

-

Prepare Aqueous Phase: In a reaction vessel, dissolve the (R)-Hydroxynitrile Lyase (HNL) in a suitable buffer (e.g., 0.1 M citrate buffer, pH 4.0). If using potassium cyanide (KCN) as the cyanide source, it is also dissolved in this phase. Note: The reaction of KCN with the acidic buffer will generate HCN in situ.[23]

-

Prepare Organic Phase: Dissolve benzaldehyde in an immiscible organic solvent like methyl tert-butyl ether (MTBE).[23][24]

-

Initiate Reaction: Combine the aqueous and organic phases (e.g., 1:1 volume ratio) and begin vigorous stirring to create a large interfacial area. Maintain a constant temperature (e.g., 15-25 °C).[23][24]

-

Monitor Progress: Periodically withdraw small aliquots from the organic phase. Analyze by chiral HPLC or GC to determine the conversion of benzaldehyde and the enantiomeric excess (ee) of the (R)-mandelonitrile product.[15][23]

-

Work-up: Once the desired conversion is reached, cease stirring and allow the phases to separate.

-

Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent to maximize product recovery.[3][23] Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude (R)-mandelonitrile.[15][23] Further purification can be performed by column chromatography if needed.[15]

Applications in Fine Chemical Synthesis

The synthetic utility of this compound stems from the reactivity of its two functional groups, which can be readily converted into other valuable moieties with retention of the stereocenter.[1][3]

Caption: Key synthetic transformations of (R)-mandelonitrile.

Synthesis of Mandelic Acid and Derivatives

The most prominent application of this compound is its hydrolysis to mandelic acid.[5][20][26] (R)-Mandelic acid is a vital intermediate for producing semi-synthetic cephalosporins and penicillins, as well as being a widely used chiral resolving agent.[3][16] Furthermore, a derivative, (R)-2-chloromandelic acid, is a key precursor in the synthesis of the blockbuster antiplatelet drug, Clopidogrel.[16][26]

The conversion can also be achieved biocatalytically. Nitrilase enzymes can perform enantioselective hydrolysis of racemic this compound, converting the (R)-enantiomer to (R)-mandelic acid while the unreacted (S)-mandelonitrile spontaneously racemizes in the reaction mixture, allowing for a dynamic kinetic resolution process that can theoretically yield 100% of the desired (R)-acid.[27]

Synthesis of Chiral Amino Alcohols and Other Molecules

The nitrile group can be reduced to a primary amine, providing access to valuable chiral β-amino alcohols, which are important structural motifs in many pharmaceutical compounds.[16][21] Beyond these primary routes, the versatility of this compound makes it a valuable starting material in the synthesis of various agrochemicals and other complex organic molecules.[3][4]

Safety, Handling, and Storage

This compound is classified as acutely toxic and must be handled with extreme care. [28][29][30] Its primary hazard stems from its potential to decompose and release highly toxic hydrogen cyanide (HCN) gas.[10][31]

-

Handling: Always handle this compound in a certified, well-ventilated chemical fume hood.[23][28] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[28][29]

-

First Aid:

-

Ingestion/Inhalation: Immediately call a poison center or physician. If inhaled, move the person to fresh air. Do not use mouth-to-mouth resuscitation.[28][32]

-

Skin/Eye Contact: Immediately flush eyes with water for at least 15 minutes. Wash skin thoroughly with soap and water. Remove contaminated clothing.[28][32]

-

-

Storage: To ensure stability and safety, store this compound in a tightly closed container under an inert atmosphere (e.g., Argon).[8][28] It should be kept in a cool, dry, dark, and locked location away from incompatible materials such as strong acids and oxidizing agents.[10][28][32] For long-term storage, a temperature of -20°C is recommended.[10]

Conclusion

This compound is far more than a simple cyanohydrin; it is a pivotal and versatile chiral intermediate that enables the efficient synthesis of a multitude of high-value compounds. The evolution of its synthesis from classical racemic methods to highly sophisticated and green biocatalytic routes underscores the fine chemical industry's drive towards precision and sustainability. For the research scientist and drug development professional, a mastery of the synthesis, reactivity, and safe handling of this compound is essential for unlocking its full potential in the creation of next-generation pharmaceuticals and complex molecules. The continued exploration for more robust and efficient biocatalysts will undoubtedly further expand the utility of this indispensable chemical building block.[25][27]

References

- 1. fiveable.me [fiveable.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 532-28-5: this compound | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 13. This compound, 532-28-5 [thegoodscentscompany.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. prepchem.com [prepchem.com]

- 18. Buy this compound | 532-28-5 | >98% [smolecule.com]

- 19. gauthmath.com [gauthmath.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System - Lookchem [lookchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. taylorandfrancis.com [taylorandfrancis.com]

- 27. researchgate.net [researchgate.net]

- 28. spectrumchemical.com [spectrumchemical.com]

- 29. echemi.com [echemi.com]

- 30. biosynth.com [biosynth.com]

- 31. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 32. fishersci.com [fishersci.com]

The Keystone of Cyanogenesis: A Technical Guide to the Biosynthesis of (R)-Mandelonitrile in Nature

Abstract

(R)-mandelonitrile, a chiral cyanohydrin, serves as a critical biochemical intermediate in the defense mechanisms of over 3,000 plant species and select arthropods.[1] Its primary role is as the aglycone of cyanogenic glycosides, such as amygdalin and prunasin, which upon enzymatic hydrolysis, release toxic hydrogen cyanide (HCN) in a process known as cyanogenesis.[1][2] This guide provides an in-depth exploration of the biosynthetic pathways leading to (R)-mandelonitrile in various natural sources, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the key enzymes, their mechanisms, and the genetic underpinnings of this fascinating metabolic process. Furthermore, this guide presents detailed experimental protocols and quantitative data to facilitate further research and application of this knowledge.

Introduction: The Significance of (R)-Mandelonitrile

(R)-mandelonitrile is a molecule of significant biological and chemical interest. In nature, it is a cornerstone of a potent chemical defense strategy against herbivores and pathogens.[1] The stereospecificity of the (R)-enantiomer is crucial in many cyanogenic plants, highlighting the precision of the underlying enzymatic machinery.[1] Beyond its role in chemical ecology, (R)-mandelonitrile is a valuable chiral building block in synthetic organic chemistry, utilized in the production of various pharmaceuticals and fine chemicals, including (R)-mandelic acid.[3] Understanding its natural biosynthesis provides a blueprint for developing efficient and stereoselective biocatalytic production methods.

The Core Biosynthetic Pathway in Plants

In plants, particularly within the Rosaceae family (e.g., almonds, apricots, cherries), the biosynthesis of (R)-mandelonitrile is a well-defined pathway originating from the amino acid L-phenylalanine.[1][4] This multi-step process involves a series of enzymatic conversions orchestrated by cytochrome P450 monooxygenases and UDP-glucosyltransferases.[5][6][7]

The key steps are as follows:

-

From L-Phenylalanine to N-Hydroxyphenylalanine: The pathway initiates with the N-hydroxylation of L-phenylalanine, a reaction catalyzed by a cytochrome P450 enzyme belonging to the CYP79 family (e.g., PdCYP79D16 in almonds).[5][6]

-

Formation of Phenylacetaldoxime: Subsequent decarboxylation and dehydration reactions, also mediated by the CYP79 enzyme, lead to the formation of phenylacetaldoxime.[1]

-

Conversion to (R)-Mandelonitrile: The crucial conversion of phenylacetaldoxime to (R)-mandelonitrile is catalyzed by a second cytochrome P450 enzyme, typically from the CYP71 family (e.g., PdCYP71AN24 in almonds).[5][6] This enzyme is trifunctional, catalyzing the isomerization of the (E)-oxime to the (Z)-oxime, followed by dehydration to phenylacetonitrile and subsequent C-hydroxylation to yield (R)-mandelonitrile.[8]

-

Glycosylation for Storage: To prevent autotoxicity, the highly reactive (R)-mandelonitrile is rapidly glycosylated. A UDP-glucosyltransferase (UGT) attaches a glucose molecule to form the cyanogenic monoglucoside prunasin.[4][9] In some species, a second glucose molecule is added by another UGT to form the diglucoside amygdalin.[4][5] These stable cyanogenic glycosides are then stored in the vacuole.[1][8]